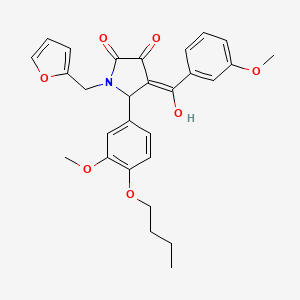![molecular formula C16H24ClN3O B5495414 N-(3-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea](/img/structure/B5495414.png)
N-(3-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea, commonly known as CPPU, is a synthetic plant growth regulator that has gained significant attention in the field of agriculture. CPPU has been found to enhance fruit size, yield, and quality in various crops, making it a potential solution for food security concerns.
Mecanismo De Acción
CPPU acts as a cytokinin-like plant hormone, stimulating cell division and elongation, and delaying senescence. It also promotes the accumulation of plant hormones, such as auxins and gibberellins, which are essential for fruit development.
Biochemical and Physiological Effects:
CPPU has been found to affect various physiological and biochemical processes in plants, including photosynthesis, respiration, and enzyme activities. It also alters the expression of genes involved in fruit development and stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPPU has several advantages for laboratory experiments, including its stability, solubility, and ease of application. However, its high cost and potential toxicity limit its widespread use.
Direcciones Futuras
1. Investigating the effects of CPPU on the nutritional value of fruits.
2. Developing CPPU-based formulations for foliar application.
3. Studying the interactions between CPPU and other plant growth regulators.
4. Exploring the potential use of CPPU in other crops, such as cereals and vegetables.
5. Investigating the potential use of CPPU in mitigating the effects of environmental stress on crops.
6. Developing CPPU-based technologies for sustainable agriculture.
Métodos De Síntesis
CPPU can be synthesized through various routes, including the reaction of 3-chloroaniline with 3-(3-methyl-1-piperidinyl)propyl isocyanate, followed by the reaction with urea. The synthesized CPPU can then be purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
CPPU has been extensively studied for its potential use in improving crop yield and quality. It has been found to increase fruit size and weight in various fruits, including grapes, strawberries, kiwifruit, and tomatoes. CPPU also enhances the color, firmness, and sugar content of fruits, making them more desirable for consumers.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[3-(3-methylpiperidin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O/c1-13-5-3-9-20(12-13)10-4-8-18-16(21)19-15-7-2-6-14(17)11-15/h2,6-7,11,13H,3-5,8-10,12H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTSJKITNLSJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCNC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-[3-(3-methylpiperidin-1-yl)propyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5495335.png)
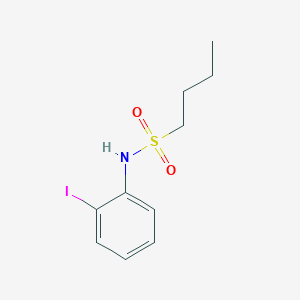
![2-[(3,4-dimethyl-1-piperazinyl)carbonyl]-N-methyl-N-(2-phenylethyl)-2-indanamine](/img/structure/B5495366.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B5495370.png)
![2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5495378.png)
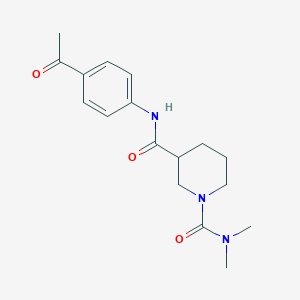
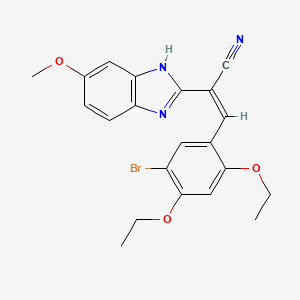
![ethyl [(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5495401.png)
![7-(cyclopent-2-en-1-ylacetyl)-2-ethyl-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5495405.png)
![N-butyl-N-methyl-3-(1,4-oxazepan-4-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5495410.png)
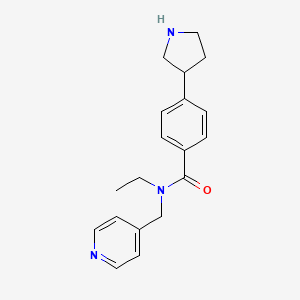
![6-benzyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5495417.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5495427.png)
